Ethyl 2-[(aminocarbonyl)hydrazono]propanoate
Description
Properties
IUPAC Name |
ethyl (2E)-2-(carbamoylhydrazinylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-3-12-5(10)4(2)8-9-6(7)11/h3H2,1-2H3,(H3,7,9,11)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFVGYAKDVKQEB-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14923-66-1 | |
| Record name | NSC63852 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Condensation of Ethyl 3-Hydrazinyl-3-oxopropanoate with Carbonyl Sources
The most direct route involves the condensation of ethyl 3-hydrazinyl-3-oxopropanoate (7 ) with urea or carbonylating agents. As demonstrated in the synthesis of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides , hydrazones form readily under reflux in ethanol. For Ethyl 2-[(aminocarbonyl)hydrazono]propanoate, substituting aldehydes with urea introduces the aminocarbonyl group.
Procedure :
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7 (1.46 g, 10 mmol) and urea (0.6 g, 10 mmol) are refluxed in ethanol (30 mL) for 1 hour.
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The mixture is cooled to 5–10°C, and the precipitate is filtered and recrystallized from ethanol.
Results :
Acid-Catalyzed Michael Addition of Ethyl Acrylate with Hydrazine Derivatives
Adapting methods from the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate , trifluoromethanesulfonic acid catalyzes the addition of carbohydrazide to ethyl acrylate. This one-pot method avoids intermediate isolation.
Procedure :
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Ethyl acrylate (10 mmol) and carbohydrazide (10 mmol) are combined in anhydrous ethanol (25 mL).
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Trifluoromethanesulfonic acid (5–10 mol%) is added under nitrogen.
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The mixture is refluxed at 120–160°C for 16–20 hours.
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The product is washed with petroleum ether/ethyl acetate (10:1) and recrystallized.
Results :
Palladium-Catalyzed Carbonylation of Protected Phenyl Propanoates
A patent detailing opioid modulator synthesis describes carbonylation of phenyl propanoates using Pd(II) acetate and Xantphos. Adapting this for this compound involves:
Procedure :
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Ethyl 2-oxopropanoate (10 mmol) is treated with CO gas (1 atm) in dimethylformamide (DMF).
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Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (3 eq) are added.
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The mixture is stirred at 80°C for 12 hours.
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The product is isolated via acid-base extraction and crystallized in acetonitrile.
Results :
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Advantages : Tunable for diverse hydrazones; applicable to gram-scale synthesis.
Comparative Analysis of Methods
Key Observations :
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Condensation offers simplicity but requires stoichiometric hydrazine derivatives.
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Michael Addition achieves the highest yield and purity but demands high temperatures.
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Carbonylation enables functional group diversity but involves costly catalysts.
Challenges and Optimization Strategies
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Byproduct Formation : In condensation routes, over-reaction may yield bis-hydrazones. Using 1:1 molar ratios and controlled temperatures mitigates this .
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Catalyst Recovery : Palladium-based methods face catalyst leaching. Immobilized Pd nanoparticles improve recyclability .
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Solvent Selection : Ethanol ensures eco-friendliness, while DMF enhances reactivity but complicates purification .
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Condensation Reactions
The compound participates in cyclocondensation reactions to form heterocyclic systems. For instance:
- With Salicylaldehyde : In the presence of piperidine, it condenses with salicylaldehyde to generate N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides (6a–f ) .
| Product | Melting Point (°C) | Signals | Application |
|---|---|---|---|
| 6a | 258–260 | δ 11.65–11.95 (NH), δ 8.38–8.71 (CH=C) | Precursor for heterocycles |
| 6f | 205–206 | δ 6.84–7.72 (ArH), δ 8.86 (–CH=) | Anticancer agent intermediates |
Reactivity with Hydrazine Hydrate
The compound undergoes ring-opening reactions under nucleophilic attack. When treated with hydrazine hydrate:
- Products : Malonohydrazide (4 ) and salicylaldehyde azine (3 ) are formed .
- Conditions : Reflux in ethanol (2 hours) with a 2.5:1 molar ratio of hydrazine hydrate to ester .
| Product | Yield (%) | Spectral Confirmation |
|---|---|---|
| Malonohydrazide (4 ) | 86% | IR: 3323–3246 (NH), 1635 (C=O); : δ 3.41 (CH) |
| Salicylaldehyde azine (3 ) | 48% | IR: 1633 (C=N); : δ 10.90 (OH) |
Substitution and Functionalization
The hydrazono group enables substitution at the imine nitrogen:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ethyl 2-[(aminocarbonyl)hydrazono]propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:
- Oxidation : Producing oxo derivatives using agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Converting the hydrazono group to an amino group using reducing agents like sodium borohydride.
- Substitution : Participating in nucleophilic substitution reactions where the ethyl ester group can be replaced by other nucleophiles.
Biology
Research indicates that this compound exhibits notable biological activities, particularly:
- Antimicrobial Properties : Preliminary studies suggest its potential to inhibit bacterial growth by targeting specific enzymes within bacterial cells.
- Anticancer Activity : Investigations into its effects on cancer cells have shown that it may induce apoptosis through activation of certain signaling pathways.
Medicine
Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its mechanism of action involves interactions with molecular targets that could lead to novel treatment options for conditions such as infections and cancer.
Industrial Applications
This compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as a building block in drug synthesis highlights its importance in medicinal chemistry and agricultural applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Cancer Research : Research indicated that the compound could induce cell death in specific cancer cell lines through apoptosis mechanisms, warranting further exploration into its use as an anticancer agent.
- Synthetic Pathways : Industrial studies have highlighted efficient synthetic routes for producing this compound at scale, utilizing continuous flow processes to enhance yield and reduce production costs.
Mechanism of Action
The mechanism by which ethyl 2-[(aminocarbonyl)hydrazono]propanoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells. In cancer research, the compound may induce apoptosis in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
a. Arylhydrazono Derivatives
- Ethyl 2-(4-fluorophenylhydrazono)propanoate (23): This analog substitutes the aminocarbonyl group with a 4-fluorophenyl group. The fluorinated aryl group enhances lipophilicity and metabolic stability compared to the carbamoyl group in the target compound.
- Ethyl 2-(2-methoxyphenylhydrazono)propanoate (CAS 167303-60-8): The methoxy group introduces steric hindrance and electron-donating effects, altering reaction kinetics in cyclization reactions. Its synthesis via hydrazone formation with ethyl pyruvate contrasts with the carbamoyl-substituted target compound’s pathways .
b. Heterocyclic Hydrazono Derivatives
- Ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate (8a-g): These derivatives incorporate a dihydroquinoline moiety, enabling π-π stacking interactions in solid-state structures. X-ray crystallography confirms exclusive E-configuration (e.g., compound 8c, Fig. 5), with dihedral angles between hydrazone and quinoline moieties ranging from 7.4° to 15.5° . In contrast, the target compound’s stereochemistry remains unconfirmed but is hypothesized to favor E-geometry due to resonance stabilization .
c. Sulfonyl and Cyano Substituted Analogs
- Ethyl 2-[(E)-2-(aminocarbonyl)hydrazono]-3-[(4-chlorophenyl)sulfonyl]propanoate: The sulfonyl group enhances electrophilicity, making this analog reactive toward nucleophilic agents. LC-MS data (m/z = 239 [M + H]+) and synthetic routes involving hydroxylamine hydrochloride highlight divergences from the parent compound’s properties .
- Ethyl 2-(2-cyano-2-ethoxycarbonylethyl)amino derivatives: Cyano groups increase polarity and hydrogen-bonding capacity, as evidenced by IR spectra (ν3256 cm⁻¹ for NH stretching) .
Spectroscopic and Structural Data
- NMR Spectroscopy: The target compound’s ¹H-NMR spectrum is expected to show NH signals near δ 12–13 ppm, similar to syn-hydrazones in ethyl 2-arylhydrazonocyanoacetate (δ 12.1–13.0 ppm) . In contrast, ethyl 3-(2-(6-methoxyquinolin-4-yl)hydrazono)propanoate (8c) exhibits aromatic CH stretches at ν3085 cm⁻¹ and aliphatic CH at ν2996 cm⁻¹ in IR spectra .
X-ray Crystallography :
- Analogs like 8c display planar hydrazone moieties with bond lengths of 1.28–1.32 Å for C=N, consistent with E-configuration . The target compound’s structure remains unverified but is hypothesized to adopt similar geometry.
Biological Activity
Ethyl 2-[(aminocarbonyl)hydrazono]propanoate, also known as Ethyl 2-(carbamoylhydrazono)propanoate, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, a study reported that derivatives of this compound showed potent cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The compounds were evaluated for their half-maximal inhibitory concentration (IC) values, with some derivatives demonstrating IC values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Research findings suggest that this compound exhibits considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 46.9 to 93.7 μg/mL, showcasing its potential as an alternative antimicrobial agent .
Antioxidant Activity
The antioxidant properties of this compound were assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenged free radicals, suggesting its utility in preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : The compound's cytotoxicity appears to be mediated through apoptosis induction in cancer cells, involving the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Mechanism : The antimicrobial action is likely attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
- Antioxidant Mechanism : Its antioxidant activity is linked to the ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .
Case Studies
- Case Study on Antitumor Effects : A recent in vitro study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
- Case Study on Antimicrobial Efficacy : Another study investigated the efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that it exhibited significant antibacterial activity, suggesting its potential use in treating infections caused by resistant pathogens.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[(aminocarbonyl)hydrazono]propanoate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, refluxing 4-methylbenzoyl hydrazine with 2-acetylpyridine in ethanol (3 hours, 70–80°C) yields hydrazone derivatives with ~90% efficiency . Similar protocols can be adapted, adjusting stoichiometry and solvent polarity. Yield optimization may require controlled pH (e.g., ammonium acetate as a catalyst) and inert atmospheres to suppress side reactions .
Q. Which spectroscopic techniques are critical for characterizing the hydrazono functional group in this compound?
- Methodology :
- LC-MS : Confirm molecular weight (e.g., m/z=275 [M+1] for analogous hydrazono esters) .
- NMR : Identify NH protons (δ ~11.45 ppm for 1H, 1-NH) and carbonyl environments (δ ~12.55 ppm for SOOH) .
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
Q. How can purity be assessed, and what are common impurities in its synthesis?
- Methodology : Use HPLC with UV detection (λ=254 nm) to monitor unreacted precursors. Impurities like unhydrolyzed intermediates or byproducts (e.g., Miconazole N-(2-Methyl)propanoate) can be identified via LC-MS/MS fragmentation patterns . Recrystallization in ethanol/water mixtures improves purity (>97%) .
Advanced Research Questions
Q. How do reaction conditions influence the tautomeric equilibrium of the hydrazono group in solution?
- Methodology : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can track tautomeric shifts (e.g., keto-enol equilibria). Solvent polarity and temperature (e.g., 25°C vs. 60°C) significantly affect tautomer distribution. Computational modeling (DFT at B3LYP/6-31G*) predicts dominant tautomers .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodology : Cross-validate using orthogonal techniques:
- X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., CCDC 1901024 for related structures) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, especially in aromatic or hydrazono regions .
- Elemental analysis : Verify empirical formulas (e.g., C13H14N4O3 requires C:56.93%, N:20.43%) .
Q. How can computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites (e.g., hydrazono N–H as a nucleophile).
- Molecular docking : Screen interactions with biological targets (e.g., enzymes with hydrazone-binding pockets) .
Q. What are the challenges in synthesizing stereoisomers or enantiomers of this compound?
- Methodology : Chiral auxiliaries (e.g., (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate derivatives) or asymmetric catalysis (e.g., thiourea-based organocatalysts) enable enantioselective synthesis. Chiral HPLC (Chiralpak AD-H column) separates enantiomers, validated by optical rotation and CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
